molecular formula C17H18ClN3OS B2356159 2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}-N-cyclopentylacetamide CAS No. 872688-50-1

2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}-N-cyclopentylacetamide

Cat. No.: B2356159
CAS No.: 872688-50-1
M. Wt: 347.86
InChI Key: RUKVRGPVMRXSLT-UHFFFAOYSA-N
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Description

2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}-N-cyclopentylacetamide is a compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound, which includes a pyridazinone core and a chlorophenyl group, makes it a valuable candidate for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}-N-cyclopentylacetamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}-N-cyclopentylacetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines .

Mechanism of Action

The mechanism of action of 2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}-N-cyclopentylacetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit calcium ion influx, which is required for the activation of platelet aggregation . This mechanism is similar to that of other pyridazinone derivatives, which have been shown to possess various pharmacological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}-N-cyclopentylacetamide is unique due to its specific combination of a pyridazinone core, a chlorophenyl group, and a cyclopentylacetamide moiety. This unique structure contributes to its diverse pharmacological activities and potential therapeutic applications .

Properties

IUPAC Name

2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl-N-cyclopentylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3OS/c18-13-7-5-12(6-8-13)15-9-10-17(21-20-15)23-11-16(22)19-14-3-1-2-4-14/h5-10,14H,1-4,11H2,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUKVRGPVMRXSLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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